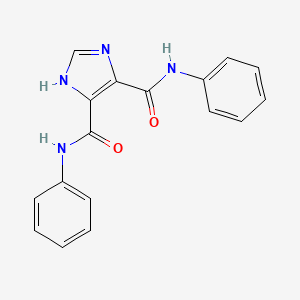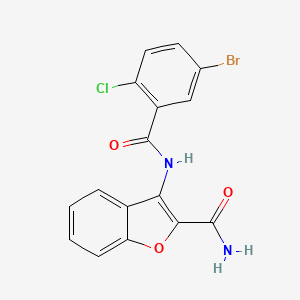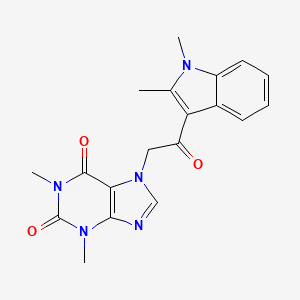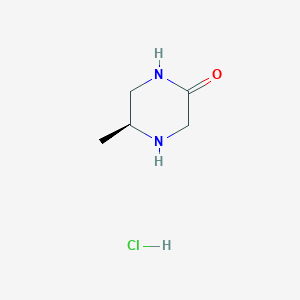
2,5-dichloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide, also known as DPNB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPNB is a white solid that is soluble in organic solvents and is used as a reagent in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2,5-dichloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide is involved in the synthesis of novel compounds with potential biological activities. For example, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) was used in the synthesis of a novel series of α-ketoamide derivatives, demonstrating its effectiveness in producing high purity and yield under carbodiimide conditions. These compounds were synthesized via the ring opening of N-acylisatin, leading to 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives characterized by FT-IR, NMR, and elemental analysis (El‐Faham et al., 2013).
Biological Activity Evaluation
Compounds synthesized from this compound and related structures have been evaluated for their biological activities. For instance, novel enaminone sesquiterpenic compounds, synthesized via azido-Schmidt reaction catalyzed by TiCl4, showed promising cytotoxic activity against human cancer cell lines, demonstrating the potential for anticancer applications. The structural identification and biological activity evaluations were supported by various spectroscopic and analytical techniques, underscoring the compound's relevance in medicinal chemistry research (Bimoussa et al., 2021).
Antimicrobial and Antifungal Activity
Further research on derivatives of this compound has highlighted their potential antimicrobial and antifungal activities. The synthesis of new thiourea derivatives and their interaction with bacterial cells in both free and adherent states have been investigated, showing significant activity against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the possibility of developing novel antimicrobial agents with antibiofilm properties from these compounds (Limban et al., 2011).
Green Chemistry and Drug Discovery
The application of green chemistry principles in the synthesis of this compound derivatives has also been explored. Ultrasound-assisted synthesis techniques were employed to create challenging anti-tubercular scaffolds, demonstrating the compound's role in promoting environmentally friendly synthetic methods while contributing to the discovery of new therapeutic agents. This approach underscores the versatility of this compound in drug discovery, offering insights into its potential applications in treating infectious diseases (Nimbalkar et al., 2018).
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c20-14-6-7-16(21)15(10-14)19(25)22-11-18(24)23-8-9-26-17(12-23)13-4-2-1-3-5-13/h1-7,10,17H,8-9,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFECCQTXZZMNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-bromo-3-methylphenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2539465.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2539466.png)
![6,11-Diphenylbenzo[c][1,6]benzodiazocine](/img/structure/B2539467.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide](/img/structure/B2539468.png)
![3-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2539470.png)

![4-(3-methylbutyl)-1-[(4-vinylbenzyl)thio]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2539473.png)



![3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2539481.png)
